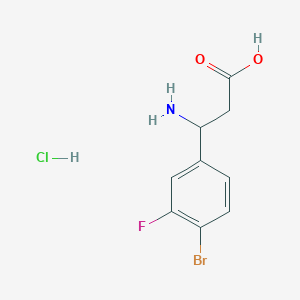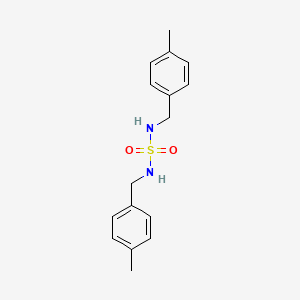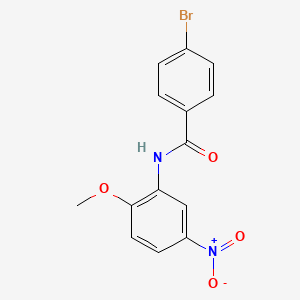
N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide, also known as DPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 361.49 g/mol.
Mécanisme D'action
N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide is believed to exert its biological activity by inhibiting the activity of enzymes involved in various cellular processes. For example, N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has been shown to reduce blood glucose levels and improve insulin sensitivity. N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has also been shown to inhibit the growth of cancer cells and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide can also be toxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide. One area of interest is the development of N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide analogs with improved pharmacological properties. Another area of interest is the investigation of N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide as a potential treatment for neurological disorders such as Alzheimer's disease. Additionally, N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide could be further studied for its potential applications in agriculture as a pesticide or herbicide.
Méthodes De Synthèse
The synthesis of N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide involves the reaction of benzene-1-sulfonyl chloride with diphenylmethanol and isopropylamine in the presence of a base such as triethylamine. The reaction occurs under reflux conditions and yields N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide as a white solid. The purity of N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide can be improved through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. N-(diphenylmethyl)-4-(propan-2-yl)benzene-1-sulfonamide has also been studied for its antibacterial and antifungal properties.
Propriétés
IUPAC Name |
N-benzhydryl-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-17(2)18-13-15-21(16-14-18)26(24,25)23-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-17,22-23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKHNIKTDFDHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-4-propan-2-ylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2691659.png)
![N-(1,4-Dioxan-2-ylmethyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2691660.png)

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylethyl]oxirane-2-carboxamide](/img/structure/B2691663.png)

![1-[(2-Ethyl-4-methylimidazolyl)sulfonyl]-3-nitrobenzene](/img/structure/B2691666.png)




![4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2691675.png)

![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2691678.png)
